Lipophilicity Advantage: Increased LogP of 2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine vs. 7-Methyl Analog
The 7-isopropyl substituent confers a significantly higher predicted lipophilicity compared to the 7-methyl analog, which is a key determinant for membrane permeability and oral absorption in drug development. The predicted LogP for the target compound is 3.57 , whereas the 7-methyl analog (2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) has a reported LogP of 2.47 [1]. This represents a log unit increase of 1.10, or an approximate 12.6-fold increase in partition coefficient, suggesting superior ability to cross lipid bilayers.
| Evidence Dimension | Predicted LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 3.57 (ACD/LogP) |
| Comparator Or Baseline | 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: 2.47 (LogP) |
| Quantified Difference | ΔLogP = +1.10 |
| Conditions | Predicted using ACD/Labs Percepta Platform (ChemSpider) and Chemspace, respectively. |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a critical factor for achieving oral bioavailability in drug candidates.
- [1] Chemspace. (n.d.). 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CSSB00010173721). View Source
